molecular formula C9H6N2S2 B10875687 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole

6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B10875687
M. Wt: 206.3 g/mol
InChI Key: YKINBJCTANWRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiophene ring fused to an imidazo[2,1-b][1,3]thiazole core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of thiophene-2-carbaldehyde with 2-aminothiazole under acidic conditions. This reaction is followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In its anticancer activity, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the thiophene ring, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

6-thiophen-2-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H6N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-6H

InChI Key

YKINBJCTANWRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN3C=CSC3=N2

Origin of Product

United States

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